![molecular formula C25H23N3O4S B1684562 4-[5-甲基-4-[(4-甲苯基)磺酰甲基]-1,3-恶唑-2-基]-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 894187-61-2](/img/structure/B1684562.png)

4-[5-甲基-4-[(4-甲苯基)磺酰甲基]-1,3-恶唑-2-基]-N-(吡啶-3-基甲基)苯甲酰胺

描述

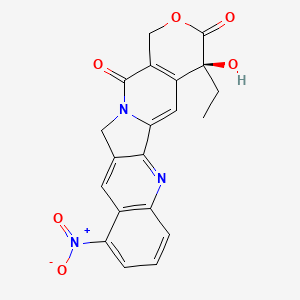

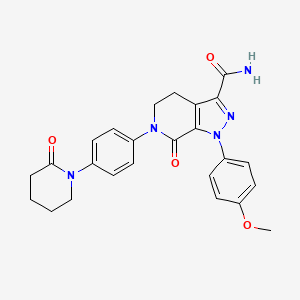

The compound “4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide” is also known as STF-118804 . It has a molecular formula of C25H23N3O4S and a molecular weight of 461.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzamide group, an oxazole ring, a pyridine ring, and a tosyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 461.5 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I retrieved.科学研究应用

Acute Lymphoblastic Leukemia (ALL) Treatment

STF-118804 has been identified as an inhibitor of NAMPT, showing high efficacy in reducing cell viability in B-cell acute lymphoblastic leukemia (B-ALL) cell lines. It induces apoptosis without causing cell cycle arrest, particularly in pediatric ALL samples, with IC50 values ranging from 3.1 to 32.3 nM .

Pancreatic Cancer Research

Research has explored the role of STF-118804 in pancreatic cancer, examining its effects on cell viability and growth, metabolic impacts, and involved pathways in cellular models of pancreatic cancer .

Leukemia Stem Cell Targeting

STF-118804 targets leukemia stem cells, which are critical for the initiation and maintenance of leukemia. By targeting these cells, STF-118804 may contribute to more effective treatments that prevent relapse .

Metabolic Pathway Analysis

Studies have shown that STF-118804 can reduce energy production in certain cancer cell lines by affecting ATP and NAD+ levels, providing insights into the metabolic pathways involved in cancer cell survival .

T Cell Activation Suppression

STF-118804 has been found to suppress T cell activation upon anti-TCR stimulation, which includes anti-TCR antibody and superantigen stimulation. This suppression can be rescued by exogenous NAD+ supplementation, suggesting potential applications in immunomodulation .

作用机制

Target of Action

STF-118804 primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical processes .

Mode of Action

As a highly specific NAMPT inhibitor, STF-118804 reduces the viability of most B-ALL cell lines . It works by inhibiting NAD+ synthesis from nicotinamide . This inhibition leads to a decrease in NAD levels in cells, which can impact various cellular processes .

Biochemical Pathways

The inhibition of NAMPT by STF-118804 affects the NAD salvage pathway, one of the pathways used to generate NAD in mammals . This results in decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse . Additionally, STF-118804 treatment activates AMPK and inhibits mTOR pathways in cells .

Result of Action

STF-118804 has been shown to reduce the growth of pancreatic ductal adenocarcinoma (PDAC) in vitro and in vivo . It also reduces the viability and growth of different PDAC lines, as well as the formation of colonies in soft agar . In addition, STF-118804 induces leukemia cell apoptosis, including leukemia initiating (stem) cells .

Action Environment

The environment can influence the action, efficacy, and stability of STF-118804. For instance, exogenous NMN can block both the activation of the AMPK pathway and the decrease in cell viability caused by STF-118804 . Furthermore, STF-118804 has shown an additive effect in decreasing cell viability and growth when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide .

属性

IUPAC Name |

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFCEZOMHBPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)

![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)